Diacetylputrescine
Overview
Description
Diacetylputrescine, also known as N,N’-diacetylputrescine, is a derivative of putrescine, a biogenic amine. It is a small organic molecule with the chemical formula C8H16N2O2. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetylputrescine can be synthesized through the acetylation of putrescine. The reaction typically involves the use of acetic anhydride as the acetylating agent. The process can be summarized as follows:
Reactants: Putrescine and acetic anhydride.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Putrescine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control and inert gas systems.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Automated Systems: Use of automated systems for precise control of reactant addition and reaction conditions.
Purification: Industrial purification methods such as distillation and large-scale chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diacetylputrescine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert this compound back to putrescine.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Produces amides and carboxylic acids.
Reduction: Yields putrescine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its role in cellular differentiation and modulation of natural killer cell activity.
Mechanism of Action
Diacetylputrescine exerts its effects through several mechanisms:
Cellular Differentiation: It induces cellular differentiation by modulating gene expression and protein synthesis.
Natural Killer Cell Activity: Enhances the cytolytic activity of natural killer cells, leading to increased tumor cell lysis.
Molecular Targets: Targets include specific receptors and enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Diacetylputrescine is unique compared to other similar compounds due to its specific biological activities and applications. Similar compounds include:
Putrescine: A precursor to this compound, involved in polyamine biosynthesis.
Cadaverine: Another biogenic amine with similar structure but different biological functions.
Spermidine and Spermine: Polyamines derived from putrescine, involved in cellular growth and differentiation.
This compound stands out due to its acetylated structure, which imparts unique properties and biological activities not observed in its parent compound, putrescine .
Properties
IUPAC Name |
N-acetyl-N-(4-aminobutyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(11)10(8(2)12)6-4-3-5-9/h3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRLWEMEJAYEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCN)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184752 | |
Record name | Diacetylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-57-2 | |
Record name | Diacetylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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